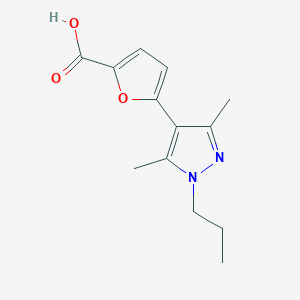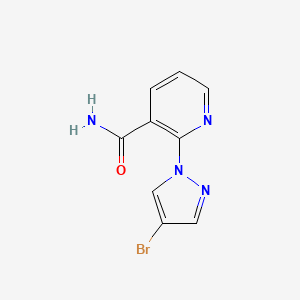
2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as MOBA and has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
MOBA inhibits the activity of DPP-IV by binding to the active site of the enzyme. This prevents the cleavage of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, MOBA increases the levels of these hormones, leading to improved insulin secretion and glucose tolerance.
Biochemical and Physiological Effects
In addition to its role in glucose metabolism, MOBA has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, with studies showing a reduction in the production of pro-inflammatory cytokines in animal models. MOBA has also been shown to inhibit the growth of cancer cells, although the mechanism behind this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOBA in lab experiments is its high specificity for DPP-IV. This allows researchers to study the role of this enzyme in various physiological processes with minimal interference from other enzymes. However, one limitation of using MOBA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid in scientific research. One area of interest is the role of DPP-IV in the regulation of immune response, with studies suggesting that its inhibition may have therapeutic potential in autoimmune diseases. Another area of interest is the use of MOBA as a tool to study the role of incretin hormones in the regulation of appetite and weight loss. Finally, there is a growing interest in the development of new DPP-IV inhibitors based on the structure of MOBA, with the aim of improving their specificity and efficacy.
Métodos De Síntesis
The synthesis of 2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid involves the reaction of 2-methyl-5-nitrobenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with oxolane-3-carboxamide in the presence of a base to obtain the final product. The yield of this synthesis method is relatively high, making it a cost-effective way to produce MOBA.
Aplicaciones Científicas De Investigación
2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid has been widely used in scientific research due to its ability to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve insulin secretion and glucose tolerance in animal models. MOBA has also been used as a tool to study the role of DPP-IV in various physiological processes, including inflammation, immune response, and cancer.
Propiedades
IUPAC Name |
2-methyl-5-(oxolane-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-2-3-10(6-11(8)13(16)17)14-12(15)9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPGRNDCODODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)






![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)